

# An In-Depth Technical Guide to 14-Pentadecenoic Acid Isomers

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## Compound of Interest

Compound Name: *14-Pentadecenoic acid*

Cat. No.: *B102606*

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## Introduction

**14-Pentadecenoic acid** (C15:1) is a monounsaturated fatty acid with the chemical formula C15H28O2.<sup>[1]</sup> As a terminal unsaturated fatty acid (omega-1), its double bond is located at the last carbon-carbon bond of the acyl chain. This unique structural feature may confer distinct biological properties compared to other more common fatty acids. This guide provides a comprehensive overview of the known properties, synthesis, and potential biological relevance of the geometric isomers of **14-pentadecenoic acid**: **cis-14-pentadecenoic acid** and **trans-14-pentadecenoic acid**. It is important to note that while general information about **14-pentadecenoic acid** is available, specific experimental data on its individual cis and trans isomers are limited in the current scientific literature.

## Chemical and Physical Properties

While specific experimental data for the individual cis and trans isomers of **14-pentadecenoic acid** are not readily available in the literature, some general properties of **14-pentadecenoic acid** have been reported. The properties of the individual isomers can be inferred from the general trends observed for other unsaturated fatty acids, where trans isomers typically have higher melting points and densities than their cis counterparts due to their more linear and compact structure.

Property	Value (for 14-Pentadecenoic Acid, mixture of isomers not specified)	Reference
Molecular Formula	C15H28O2	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	240.38 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	17351-34-7	<a href="#">[1]</a> <a href="#">[2]</a>
Boiling Point	170-190 °C (at 2 Torr)	<a href="#">[2]</a>
Predicted Density	0.904 ± 0.06 g/cm³	<a href="#">[2]</a>
Predicted pKa	4.78 ± 0.10	<a href="#">[2]</a>
Solubility	DMF: 25 mg/ml; DMSO: 10 mg/ml; Ethanol: 25 mg/ml	<a href="#">[2]</a> <a href="#">[3]</a>

## Synthesis of 14-Pentadecenoic Acid Isomers

Specific, detailed protocols for the synthesis of cis- and trans-**14-pentadecenoic acid** are not extensively documented. However, general synthetic strategies for long-chain monounsaturated fatty acids can be adapted. A common approach involves the use of acetylenic intermediates followed by stereoselective reduction.

### General Experimental Protocol for Synthesis

#### 1. Synthesis of the Acetylenic Precursor (14-Pentadecynoic Acid):

A plausible route involves the coupling of a terminal alkyne with a long-chain alkyl halide. For instance, the lithium salt of a terminal alkyne like 1-tridecyne could be reacted with a protected bromoacetic acid derivative.

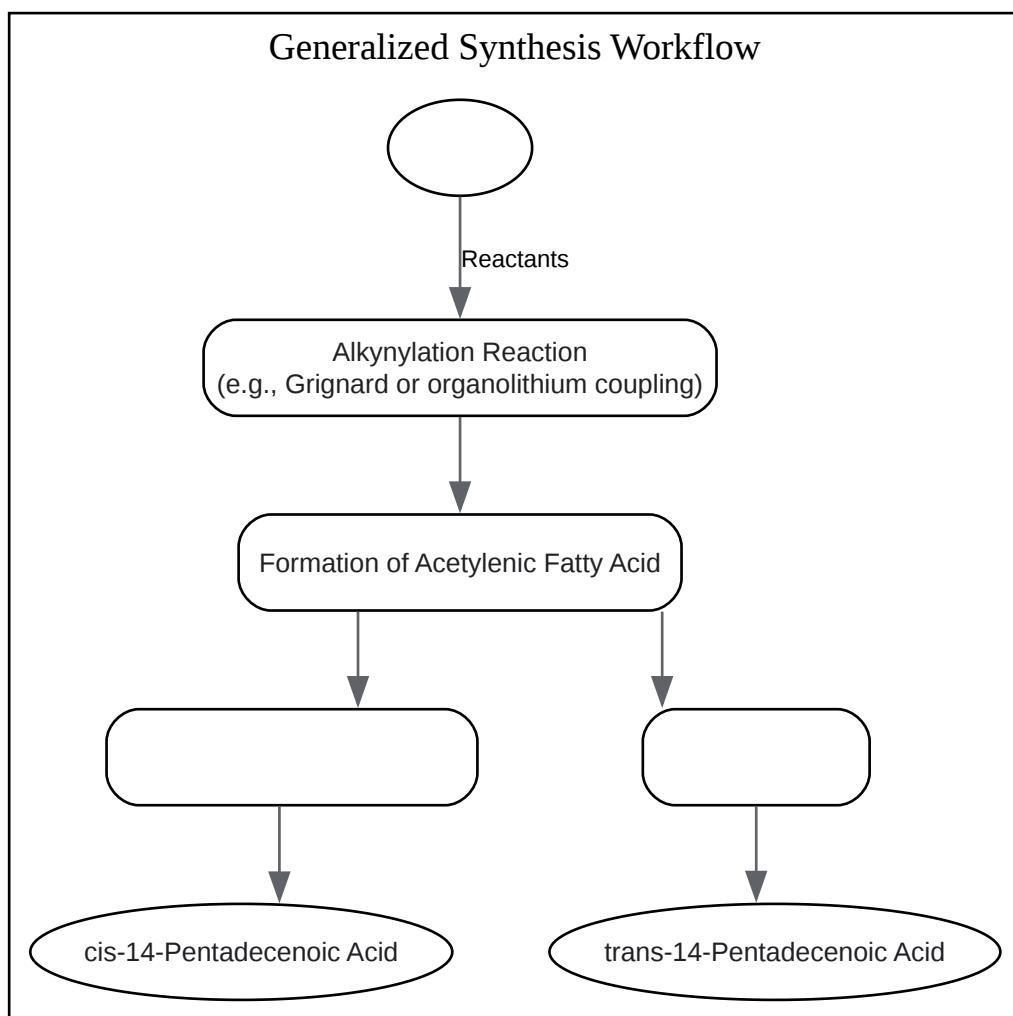
#### 2. Stereoselective Reduction to form cis or trans Isomers:

- **cis-14-Pentadecenoic Acid:** The acetylenic precursor can be reduced to the cis-alkene using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) in the presence

of hydrogen gas.[4] This catalytic hydrogenation is stereospecific for the formation of cis double bonds.[4]

- **trans-14-Pentadecenoic Acid:** To obtain the trans isomer, a dissolving metal reduction, such as with sodium in liquid ammonia, can be employed on the acetylenic precursor.

The following diagram illustrates a generalized workflow for the synthesis of cis and trans isomers of a long-chain monounsaturated fatty acid.



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Caption: Generalized workflow for the synthesis of cis and trans fatty acid isomers.

# Experimental Analysis of 14-Pentadecenoic Acid Isomers

The analysis of fatty acid isomers typically involves chromatographic separation followed by spectroscopic identification.

## Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying fatty acid methyl esters (FAMEs).

**Sample Preparation (Transesterification):** The carboxylic acid group of the fatty acid is typically derivatized to its methyl ester to increase volatility for GC analysis. A common method involves reaction with  $\text{BF}_3$ -methanol or methanolic HCl.

**GC Separation:** A long, polar capillary column (e.g., cyanopropyl-substituted polysiloxane) is used to separate the cis and trans isomers. The retention times will differ, with trans isomers generally eluting before their cis counterparts.

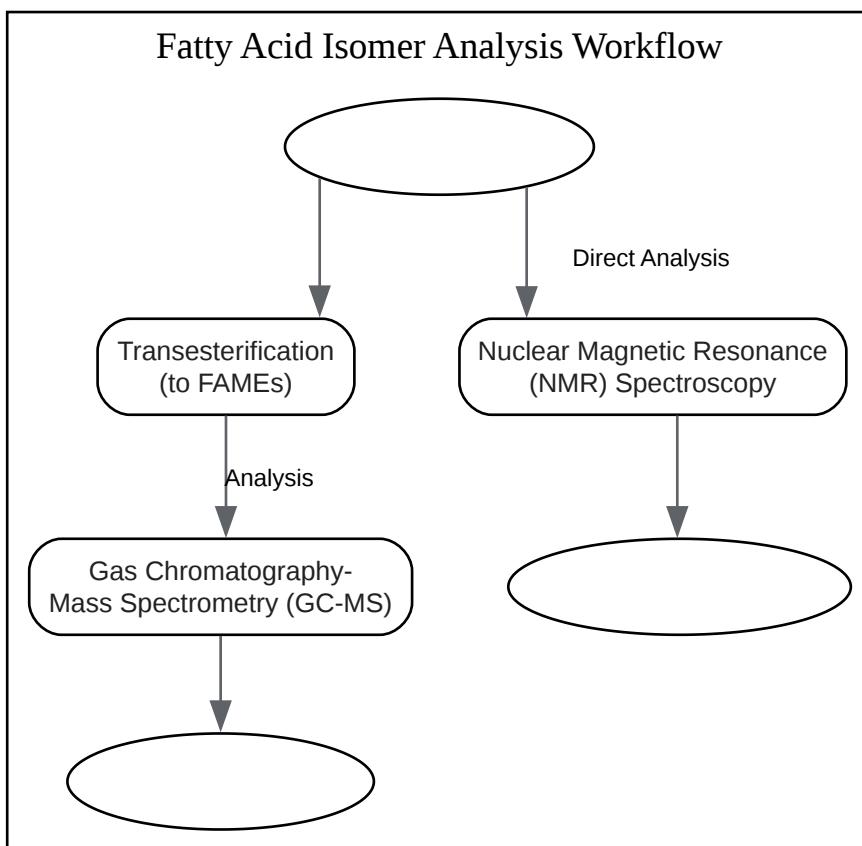
**MS Detection:** The mass spectrometer provides fragmentation patterns that can confirm the identity of the fatty acid methyl ester.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are invaluable for the structural elucidation of fatty acid isomers.

- $^1\text{H}$  NMR: The chemical shifts and coupling constants of the olefinic protons are diagnostic for the stereochemistry of the double bond. Cis isomers typically exhibit smaller coupling constants for the vinyl protons compared to trans isomers.
- $^{13}\text{C}$  NMR: The chemical shifts of the carbons involved in the double bond and the adjacent allylic carbons can also be used to distinguish between cis and trans isomers.

The diagram below outlines a typical experimental workflow for the analysis of fatty acid isomers.



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Caption: Workflow for the analysis of fatty acid isomers.

## Biological Activity and Signaling Pathways

There is a significant lack of research on the specific biological activities of cis- and trans-**14-pentadecenoic acid**. Most of the available literature focuses on the saturated odd-chain fatty acid, pentadecanoic acid (C15:0), or on more common unsaturated fatty acids like omega-3 and omega-6 fatty acids.

However, based on the known roles of other fatty acids, some potential biological activities and signaling pathway interactions can be hypothesized. It is crucial to emphasize that these are speculative and require experimental validation for the specific isomers of **14-pentadecenoic acid**.

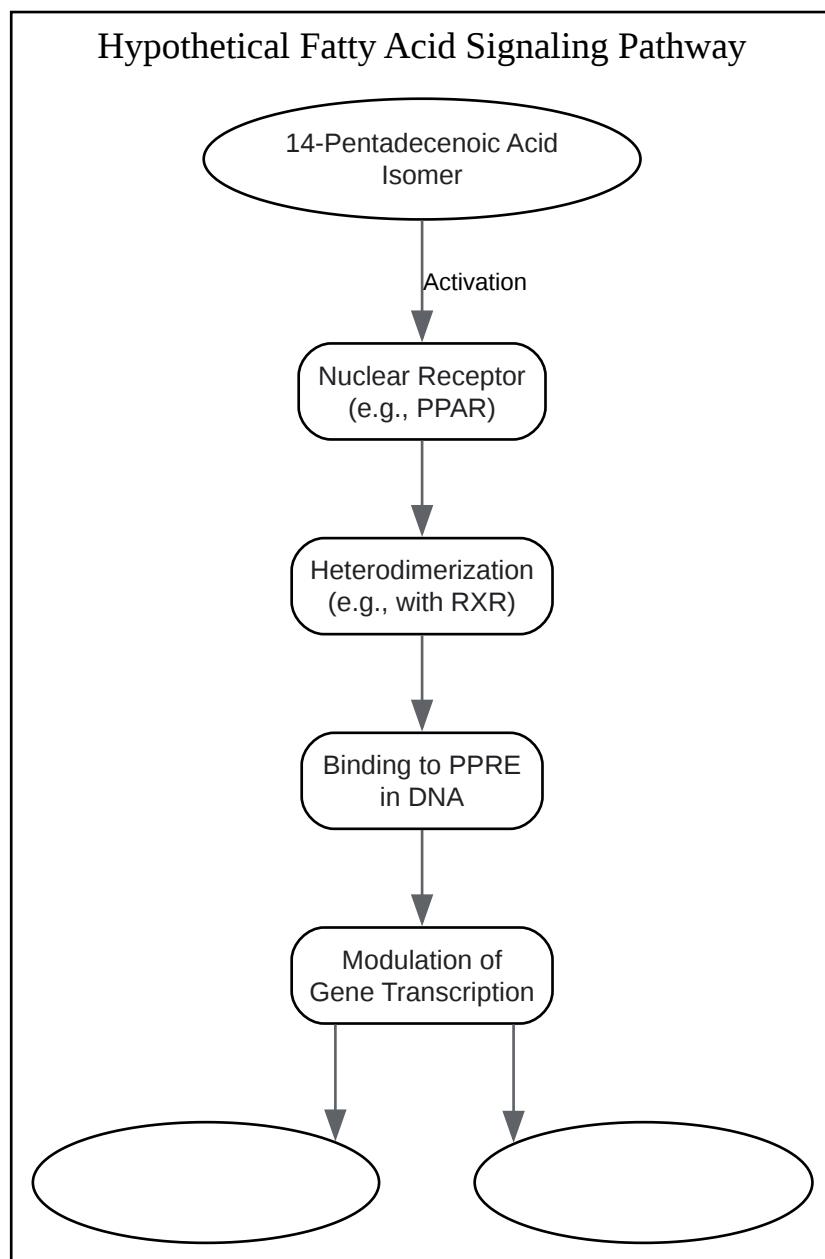
Potential Biological Roles:

- Membrane Fluidity: As with other unsaturated fatty acids, the incorporation of **14-pentadecenoic acid** isomers into cell membranes could influence membrane fluidity and the function of membrane-bound proteins.
- Metabolic Precursors: These fatty acids could potentially be metabolized into other bioactive molecules.
- Cell Signaling: Fatty acids are known to act as signaling molecules, activating various receptors and downstream pathways.

#### Hypothesized Signaling Pathway Interactions:

Given that other fatty acids are known to modulate key signaling pathways involved in inflammation, metabolism, and cell proliferation, it is plausible that **14-pentadecenoic acid** isomers could interact with similar pathways. For example, some fatty acids are known to activate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate lipid and glucose metabolism.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a fatty acid, leading to changes in gene expression related to inflammation and metabolism.



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Caption: A hypothetical signaling pathway for a fatty acid.

## Conclusion and Future Directions

**14-Pentadecenoic acid** and its cis and trans isomers represent an understudied class of fatty acids. While general chemical properties are known, there is a clear need for further research to elucidate the specific physicochemical properties, develop robust and specific synthesis and

analysis protocols, and, most importantly, to investigate the biological activities and mechanisms of action of the individual isomers. Such studies will be crucial for understanding their potential roles in human health and disease and for exploring their therapeutic potential in drug development. The unique terminal position of the double bond may lead to novel biological effects that warrant further investigation by the scientific community.

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